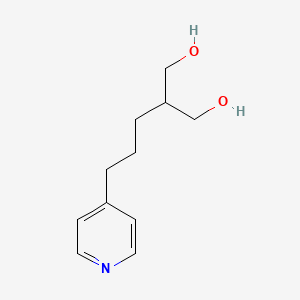
2-(3-Pyridin-4-yl-propyl)propane-1,3-diol
Cat. No. B8284222
M. Wt: 195.26 g/mol
InChI Key: LDCNYXYRPQTJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765739B2
Procedure details


To a suspension of LiAlH4 (0.34 g) in THF (10 mL) was added a solution of diethyl 2-(3-pyridin-4-yl-propyl)-malonate (1.23 g) prepared in (2) in THF (5 mL) at 0° C. The reaction mixture was stirred at RT for 3 hr and at 50° C. for 2 hr. To the reaction mixture were added water (0.34 mL), aqueous 4 N NaOH (0.34 mL) and then water (1 mL) at 0° C. The mixture was stirred at RT for 30 min. Celite and Na2SO4 were added to the mixture. The mixture was filtered using Celite. The filtrate was concentrated in vacuo. The residue was purified by silica gel chromatography (Developing solvent: chloroform/methanol=9/1) to give the title compound (0.21 g, 24%).


Name
diethyl 2-(3-pyridin-4-yl-propyl)-malonate
Quantity
1.23 g
Type
reactant
Reaction Step Two

Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH:16]([C:22](OCC)=[O:23])[C:17](OCC)=[O:18])=[CH:9][CH:8]=1.[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.O>[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH:16]([CH2:17][OH:18])[CH2:22][OH:23])=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,7.8,9.10.11|
|
Inputs


Step One
Step Two
|
Name
|
diethyl 2-(3-pyridin-4-yl-propyl)-malonate
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CCCC(C(=O)OCC)C(=O)OCC
|
Step Three
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CCCC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at RT for 3 hr and at 50° C. for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (Developing solvent: chloroform/methanol=9/1)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)CCCC(CO)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.21 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
